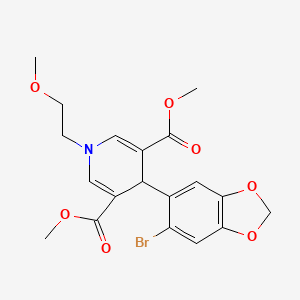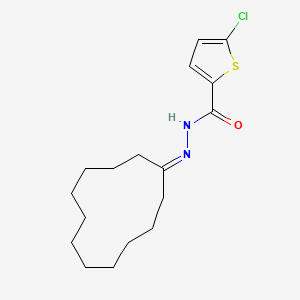
4-(2,4-dichlorophenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one
Vue d'ensemble
Description
4-(2,4-dichlorophenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one, also known as DCPIB, is a small molecule inhibitor that has been widely used in scientific research applications. DCPIB is a potent blocker of volume-regulated anion channels (VRACs), which are ion channels that play important roles in cell volume regulation, apoptosis, and migration.
Mécanisme D'action
The mechanism of action of 4-(2,4-dichlorophenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one involves the direct inhibition of VRACs. VRACs are ion channels that are activated by cell swelling and play important roles in cell volume regulation. This compound binds to VRACs and inhibits their activity, leading to the inhibition of cell volume regulation and other cellular processes that are regulated by VRACs.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapy. In neurons, this compound has been shown to protect against ischemic injury and reduce excitotoxicity. In muscle cells, this compound has been shown to reduce muscle damage and improve muscle function.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,4-dichlorophenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one has several advantages for lab experiments. First, it is a potent and selective blocker of VRACs, which makes it a useful tool for studying the physiological and pathological roles of VRACs in different cell types. Second, it has been shown to have low toxicity and good solubility in water, which makes it easy to use in cell culture experiments. However, this compound also has some limitations for lab experiments. First, it has a relatively short half-life in vivo, which limits its use in animal experiments. Second, it can also inhibit other ion channels, such as calcium-activated chloride channels, which may complicate the interpretation of the experimental results.
Orientations Futures
There are several future directions for the use of 4-(2,4-dichlorophenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one in scientific research. First, this compound can be used to study the physiological and pathological roles of VRACs in different cell types and tissues. Second, this compound can be used as a tool to develop new therapies for cancer, ischemic injury, and muscle diseases. Third, this compound can be used to study the structure and function of VRACs and other ion channels. Fourth, this compound can be used in combination with other drugs or therapies to enhance their efficacy and reduce side effects.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has been widely used in scientific research applications. This compound is a potent blocker of VRACs and has been shown to have various biochemical and physiological effects in different cell types. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of this compound in scientific research, including the study of VRACs in different cell types and tissues, the development of new therapies, and the study of ion channel structure and function.
Applications De Recherche Scientifique
4-(2,4-dichlorophenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one has been widely used in scientific research applications due to its ability to block VRACs. VRACs are ion channels that are involved in various cellular processes, including cell volume regulation, apoptosis, and migration. This compound has been shown to inhibit VRACs in different cell types, including cancer cells, neurons, and muscle cells. Therefore, this compound has been used as a tool to study the physiological and pathological roles of VRACs in different cell types.
Propriétés
IUPAC Name |
4-(2,4-dichlorophenyl)-2-(2-hydroxy-3-nitrophenyl)-1,3-oxazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2O5/c17-8-4-5-9(11(18)6-8)12-7-14(21)25-16(19-12)10-2-1-3-13(15(10)22)20(23)24/h1-7,22H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXDBQWBMPVMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C2=NC(=CC(=O)O2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-butyl-6-chloro-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4745880.png)
![3-(4-chlorophenyl)-2-(methoxymethyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4745896.png)



![N-[4-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B4745923.png)

![N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B4745941.png)


![2-[4-(1,1-dimethylpropyl)phenoxy]-N-phenylacetamide](/img/structure/B4745967.png)
![2-methyl-7-[2-(4-morpholinyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4745975.png)

